N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide
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Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C27H21N3O2S2 and its molecular weight is 483.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]naphthalene-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . Additionally, benzothiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
The inhibition of DprE1 disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This leads to the bacterium’s inability to maintain its structural integrity, resulting in its death . The inhibition of COX-1, on the other hand, disrupts the inflammatory response, reducing inflammation .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis due to the disruption of its cell wall biosynthesis . In addition, the compound’s anti-inflammatory properties result in the reduction of inflammation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Benzothiazole derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S2/c1-16(31)30-13-12-20-23(15-30)34-27(24(20)26-28-21-8-4-5-9-22(21)33-26)29-25(32)19-11-10-17-6-2-3-7-18(17)14-19/h2-11,14H,12-13,15H2,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYBUPHSARHDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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